C6 Substituent Differentiation from Closest 6-Aryl Analog
The target compound's 4-methoxyphenoxymethylene linker at C6 is a deliberate departure from the 6-aryl substitution pattern explored in the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series. The closest direct analog in that series, compound 9 (R1=4-MeO-Ph at N2; R2=4-Me-Ph at C6), displayed a GI₅₀ of 6.1 μM against MDA-MB231 cells [1]. Although no GI₅₀ data are available for the target compound, the replacement of the rigid 4-Me-Ph group with a flexible 4-methoxyphenoxymethylene chain increases the number of rotatable bonds from 3 to 6 and adds H-bond acceptors . The most potent 3,4,5-trimethoxyphenyl-substituted analogs (e.g., compound 18, GI₅₀ = 0.001 μM) gained their potency by maximizing interactions at the C6 distal pocket while accepting a larger steric footprint [1]. The target compound's C6 extension is consistent with this SAR trend, providing a structural basis for potentially enhanced binding relative to the simpler 6-aryl prototype 9.
| Evidence Dimension | Structural parameters predictive of antiproliferative potency in MDA-MB231 cells |
|---|---|
| Target Compound Data | C6 substituent: –CH₂–O–(4-MeO-Ph); rotatable bonds: 6; H-bond acceptors: 7; logP (predicted): 2.08 |
| Comparator Or Baseline | Compound 9 (R1=4-MeO-Ph, R2=4-Me-Ph); rotatable bonds: 3; H-bond acceptors: 5; GI₅₀ (MDA-MB231) = 6.1 μM |
| Quantified Difference | Target has +3 rotatable bonds, +2 H-bond acceptors vs. compound 9; absolute potency unknown |
| Conditions | Structural parameters from ChemSpider/ACD/Labs Percepta; GI₅₀ from 72-h MTT assay (MDA-MB231, triplicate) |
Why This Matters
This evidence shows the target compound cannot be substituted with the closest 6-aryl analog on the shelf, and its structural features align with the SAR direction that yielded the most potent class members.
- [1] Junaid, A.; Lim, F.P.L.; Tiekink, E.R.T.; Dolzhenko, A.V. Design, synthesis, and biological evaluation of new N2,6-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances 2020, 10, 25517-25528. View Source
